Cas no 2377036-12-7 (Methyl 3-(1-aminocyclopropyl)-5-fluorobenzoate;hydrochloride)
Methyl 3-(1-aminocyclopropyl)-5-fluorobenzoate;hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- EN300-7459987
- Z3998073757
- methyl 3-(1-aminocyclopropyl)-5-fluorobenzoate hydrochloride
- Methyl 3-(1-aminocyclopropyl)-5-fluorobenzoate;hydrochloride
- 2377036-12-7
-
- Inchi: 1S/C11H12FNO2.ClH/c1-15-10(14)7-4-8(6-9(12)5-7)11(13)2-3-11;/h4-6H,2-3,13H2,1H3;1H
- InChI Key: NHDAEIWRPXNEHO-UHFFFAOYSA-N
- SMILES: Cl.FC1C=C(C(=O)OC)C=C(C=1)C1(CC1)N
Computed Properties
- Exact Mass: 245.0618845g/mol
- Monoisotopic Mass: 245.0618845g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 265
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.3Ų
Methyl 3-(1-aminocyclopropyl)-5-fluorobenzoate;hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7459987-0.05g |
methyl 3-(1-aminocyclopropyl)-5-fluorobenzoate hydrochloride |
2377036-12-7 | 95.0% | 0.05g |
$205.0 | 2025-03-11 | |
| Enamine | EN300-7459987-0.1g |
methyl 3-(1-aminocyclopropyl)-5-fluorobenzoate hydrochloride |
2377036-12-7 | 95.0% | 0.1g |
$306.0 | 2025-03-11 | |
| Enamine | EN300-7459987-0.25g |
methyl 3-(1-aminocyclopropyl)-5-fluorobenzoate hydrochloride |
2377036-12-7 | 95.0% | 0.25g |
$438.0 | 2025-03-11 | |
| Enamine | EN300-7459987-0.5g |
methyl 3-(1-aminocyclopropyl)-5-fluorobenzoate hydrochloride |
2377036-12-7 | 95.0% | 0.5g |
$691.0 | 2025-03-11 | |
| Enamine | EN300-7459987-1.0g |
methyl 3-(1-aminocyclopropyl)-5-fluorobenzoate hydrochloride |
2377036-12-7 | 95.0% | 1.0g |
$884.0 | 2025-03-11 | |
| Enamine | EN300-7459987-2.5g |
methyl 3-(1-aminocyclopropyl)-5-fluorobenzoate hydrochloride |
2377036-12-7 | 95.0% | 2.5g |
$1735.0 | 2025-03-11 | |
| Enamine | EN300-7459987-5.0g |
methyl 3-(1-aminocyclopropyl)-5-fluorobenzoate hydrochloride |
2377036-12-7 | 95.0% | 5.0g |
$2566.0 | 2025-03-11 | |
| Enamine | EN300-7459987-10.0g |
methyl 3-(1-aminocyclopropyl)-5-fluorobenzoate hydrochloride |
2377036-12-7 | 95.0% | 10.0g |
$3807.0 | 2025-03-11 | |
| Aaron | AR027Z7U-50mg |
methyl 3-(1-aminocyclopropyl)-5-fluorobenzoate hydrochloride |
2377036-12-7 | 95% | 50mg |
$307.00 | 2025-02-15 | |
| Aaron | AR027Z7U-100mg |
methyl 3-(1-aminocyclopropyl)-5-fluorobenzoate hydrochloride |
2377036-12-7 | 95% | 100mg |
$446.00 | 2025-02-15 |
Methyl 3-(1-aminocyclopropyl)-5-fluorobenzoate;hydrochloride Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on Methyl 3-(1-aminocyclopropyl)-5-fluorobenzoate;hydrochloride
Methyl 3-(1-aminocyclopropyl)-5-fluorobenzoate; Hydrochloride (CAS No. 2377036-12-7): An Overview
Methyl 3-(1-aminocyclopropyl)-5-fluorobenzoate; hydrochloride (CAS No. 2377036-12-7) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of fluorinated benzoates and is characterized by the presence of a cyclopropylamine moiety, which imparts distinct chemical and biological properties.
The cyclopropylamine group in Methyl 3-(1-aminocyclopropyl)-5-fluorobenzoate; hydrochloride is particularly noteworthy due to its ability to modulate the conformational flexibility of the molecule. This structural feature can influence the compound's interactions with biological targets, such as enzymes and receptors, thereby affecting its pharmacological profile. Recent studies have highlighted the importance of cyclopropylamine derivatives in drug discovery, particularly in the development of novel antiviral and anticancer agents.
The fluorine atom at the 5-position of the benzoate ring is another key structural element that contributes to the compound's unique properties. Fluorination is a common strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates. In the case of Methyl 3-(1-aminocyclopropyl)-5-fluorobenzoate; hydrochloride, the fluorine substitution may improve its pharmacokinetic profile, making it a promising candidate for further development.
Recent research has focused on elucidating the biological activities of Methyl 3-(1-aminocyclopropyl)-5-fluorobenzoate; hydrochloride. Studies have shown that this compound exhibits potent inhibitory effects on specific enzymes involved in cancer cell proliferation and viral replication. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that Methyl 3-(1-aminocyclopropyl)-5-fluorobenzoate; hydrochloride effectively inhibited the activity of a key enzyme in the PI3K/Akt signaling pathway, which is frequently dysregulated in various types of cancer.
In addition to its potential as an anticancer agent, Methyl 3-(1-aminocyclopropyl)-5-fluorobenzoate; hydrochloride has also shown promise in antiviral research. A recent study published in Antiviral Research reported that this compound exhibited significant antiviral activity against several strains of influenza virus. The mechanism of action appears to involve inhibition of viral entry into host cells, making it a potential lead compound for the development of new antiviral therapies.
The hydrochloride salt form of Methyl 3-(1-aminocyclopropyl)-5-fluorobenzoate is commonly used in pharmaceutical research due to its improved solubility and stability compared to the free base form. This salt form facilitates easier handling and formulation for preclinical and clinical studies. The solubility and stability properties are crucial for ensuring consistent drug delivery and bioavailability, which are essential for evaluating the compound's efficacy and safety.
Preclinical studies have provided valuable insights into the pharmacokinetic and pharmacodynamic properties of Methyl 3-(1-aminocyclopropyl)-5-fluorobenzoate; hydrochloride. These studies have demonstrated favorable absorption, distribution, metabolism, and excretion (ADME) profiles, suggesting that this compound has a good therapeutic index. However, further research is needed to fully understand its potential side effects and long-term safety profile.
In conclusion, Methyl 3-(1-aminocyclopropyl)-5-fluorobenzoate; hydrochloride (CAS No. 2377036-12-7) represents a promising candidate for further investigation in medicinal chemistry. Its unique structural features, including the cyclopropylamine moiety and fluorine substitution, contribute to its potential as an anticancer and antiviral agent. Ongoing research continues to explore its biological activities and therapeutic applications, making it an exciting area of focus for drug discovery and development.
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